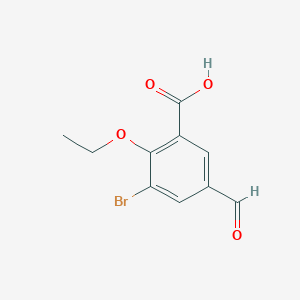

![molecular formula C30H30FN3O6S B3018746 N-(3,4-dimethoxyphenethyl)-4-(6-((4-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide CAS No. 688060-48-2](/img/structure/B3018746.png)

N-(3,4-dimethoxyphenethyl)-4-(6-((4-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

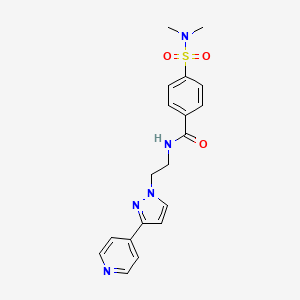

The compound appears to be a complex organic molecule that may be related to the quinazoline derivatives discussed in the provided papers. Quinazoline and its derivatives are heterocyclic compounds that have been studied for various phototransformations and synthetic pathways. The compound includes a quinazoline core, which is a bicyclic structure consisting of two nitrogen atoms in a fused benzene and pyrimidine ring. The molecule also contains additional functional groups such as ether, thioether, and amide linkages, which could influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of related quinazoline derivatives has been explored in the provided papers. For instance, the synthesis of N-(6,7-dimethoxy-2-methylquinazolin-3-io)ethoxythioformamidate was achieved starting from thioacylhydrazone via cyclization of the acetylamino thioacylhydrazone . This suggests that similar synthetic strategies could potentially be applied to the synthesis of N-(3,4-dimethoxyphenethyl)-4-(6-((4-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

The scientific research surrounding the compound N-(3,4-dimethoxyphenethyl)-4-(6-((4-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide and its analogues primarily focuses on their potential antitumor properties. A notable study on quinazolinone derivatives, including structures similar to the specified compound, showed significant in vitro antitumor activity. These derivatives were synthesized and evaluated against a range of tumor cell lines, demonstrating activities almost equal to or higher than standard drugs like 5-fluorouracil, gefitinib, and erlotinib, particularly against lung, CNS, and breast cancer cells (El-Azab, Abdel-Aziz, Ghabbour, & Al-Gendy, 2017). Another study on 3-benzyl-substituted-4(3H)-quinazolinones highlighted their broad-spectrum antitumor activity, with certain derivatives being 1.5–3.0-fold more potent than 5-FU against various cancer cell lines (Al-Suwaidan, Abdel-Aziz, Shawer, Ayyad, Alanazi, El-Morsy, Mohamed, Abdel-Aziz, El-Sayed, & El-Azab, 2016).

Molecular Docking Studies

Molecular docking studies have played a crucial role in understanding the interaction of quinazolinone derivatives with target proteins such as EGFR kinase enzyme. This insight is crucial for designing compounds with enhanced antitumor efficacy. For instance, compounds exhibiting excellent antitumor properties were docked into the EGFR kinase enzyme to study their mode of binding, offering valuable information on how these molecules interact with their targets to inhibit cancer cell growth (El-Azab, Abdel-Aziz, Ghabbour, & Al-Gendy, 2017).

Synthesis and Structural Studies

The synthesis and structural characterization of quinazolinone derivatives, including those with similar structures to the specified compound, have been extensively studied. These studies provide a foundation for further investigations into their biological activities and potential therapeutic applications. The detailed synthesis processes, along with characterization through techniques like NMR and X-ray diffraction, are crucial for confirming the structure of these potentially therapeutic agents (Mohamed, Ayyad, Shawer, Abdel-Aziz, & El-Azab, 2016).

Eigenschaften

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[6-[(4-fluorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30FN3O6S/c1-37-24-10-7-19(14-25(24)38-2)11-12-32-28(35)4-3-13-34-29(36)22-15-26-27(40-18-39-26)16-23(22)33-30(34)41-17-20-5-8-21(31)9-6-20/h5-10,14-16H,3-4,11-13,17-18H2,1-2H3,(H,32,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCCUDGDKNSAPGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC4=C(C=C3N=C2SCC5=CC=C(C=C5)F)OCO4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30FN3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

579.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-hydroxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)quinoline-4-carboxamide](/img/structure/B3018663.png)

![2-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B3018668.png)

![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B3018679.png)